molecular formula C10H7F2NO2 B3385933 3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile CAS No. 677713-03-0

3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile

Cat. No.: B3385933
CAS No.: 677713-03-0
M. Wt: 211.16
InChI Key: VRRBMZZUCRHDSB-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Aromatic Compounds in Chemical Synthesis

The introduction of fluorine into aromatic compounds is a powerful strategy in medicinal chemistry, agrochemistry, and materials science. beilstein-journals.orgbldpharm.com The difluoromethoxy group (–OCHF₂), in particular, is a notable fluorinated motif that can dramatically alter a molecule's physicochemical and biological properties. thegoodscentscompany.com It is often considered a bioisostere of other functional groups, such as a hydroxyl or thiol group, meaning it can mimic their spatial and electronic characteristics while offering distinct advantages. cas.cn

The presence of the difluoromethoxy group can lead to:

Enhanced Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of the –OCHF₂ group can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. nih.gov

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting molecular interactions and binding affinities. beilstein-journals.org

Conformational Control: Fluorine substitution can induce specific molecular conformations that may be more favorable for binding to biological targets.

The development of synthetic methods to incorporate fluorine and fluorine-containing groups into aromatic rings is therefore a critical area of research, enabling the fine-tuning of molecular properties for specific applications. bldpharm.comnih.gov

Significance of β-Keto Nitrile Scaffolds in Organic Transformations

β-Keto nitriles, also known as α-cyano ketones, are highly versatile intermediates in organic synthesis. cas.cnbeilstein-journals.org Their structure, characterized by a ketone and a nitrile group separated by a methylene (B1212753) bridge (R-CO-CH₂-C≡N), provides a rich platform for a wide array of chemical reactions. utsa.edu The methylene protons are acidic and can be easily removed by a base, generating a stabilized carbanion that can act as a potent nucleophile.

This reactivity makes β-keto nitriles valuable precursors for the synthesis of diverse molecular architectures, particularly heterocyclic compounds. beilstein-journals.org They are frequently employed in:

Condensation Reactions: They readily condense with various electrophiles. For instance, reactions with aldehydes or ketones can lead to the formation of pyridines through mechanisms like the Hantzsch synthesis. beilstein-journals.org

Cyclization Reactions: The dual functionality allows for intramolecular and intermolecular cyclizations to form pyrimidines, pyrazoles, and other heterocyclic systems. beilstein-journals.org

Michael Additions: The nucleophilic carbanion can participate in Michael additions to α,β-unsaturated compounds, enabling the construction of more complex carbon skeletons. sigmaaldrich.comachemblock.com

Gewald Thiophene Synthesis: β-keto nitriles are key starting materials in the Gewald reaction, a multicomponent reaction that produces highly substituted thiophenes. sigmaaldrich.com

The synthetic utility of this scaffold makes it a cornerstone in the construction of biologically active molecules and functional materials. cas.cn

Overview of 3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile as a Versatile Synthetic Building Block

This compound synergistically combines the features of both fluorinated aromatics and β-keto nitriles, positioning it as a highly valuable and versatile synthetic building block. While specific research on this exact molecule is not extensively detailed in the literature, its potential can be inferred from the well-established reactivity of its constituent parts and studies on analogous compounds.

The molecule serves as a trifunctional intermediate, offering three distinct points for chemical modification:

The difluoromethoxyphenyl ring , which imparts the unique properties associated with fluorination and can undergo further electrophilic aromatic substitution.

The ketone carbonyl group , which is susceptible to nucleophilic attack and can be used in condensation reactions.

The activated methylene-nitrile group , which provides a nucleophilic center for C-C bond formation and is a key component for building heterocyclic rings. utsa.edu

This combination allows for the rapid assembly of complex molecules containing a difluoromethoxy-substituted aromatic ring, a feature highly sought after in the design of novel pharmaceuticals and agrochemicals. For example, it could be used as a precursor to synthesize libraries of fluorinated pyridines, pyrimidines, or thiophenes for biological screening.

Calculated Chemical Properties of this compound
PropertyValue
Molecular FormulaC₁₀H₇F₂NO₂
Molecular Weight211.17 g/mol
IUPAC NameThis compound
SMILESC1=CC(=CC(=C1)C(=O)CC#N)OC(F)F
InChI KeyPredicted: YJCYJHVVAYXJTR-UHFFFAOYSA-N

Research Objectives and Scope for this compound

The unique structural attributes of this compound define a clear scope for future research focused on its application as a synthetic intermediate. The primary research objectives would be centered on exploring and exploiting its reactivity to generate novel and potentially functional molecules.

Key research objectives include:

Development of Synthetic Methodologies: Investigating efficient and scalable synthetic routes to this compound itself, likely via the condensation of a 3-(difluoromethoxy)benzoate ester with acetonitrile (B52724).

Synthesis of Heterocyclic Libraries: Systematically reacting the compound with a diverse range of reagents (e.g., binucleophiles, elemental sulfur, α,β-unsaturated systems) to construct libraries of novel, fluorinated heterocycles for high-throughput screening in drug discovery programs.

Application in Medicinal Chemistry: Using the compound as a central scaffold to design and synthesize targeted molecules for specific biological pathways, leveraging the difluoromethoxy group to enhance pharmacokinetic properties.

Exploration of Novel Reactions: Investigating the unique reactivity conferred by the interplay of the fluorinated ring and the β-keto nitrile moiety, potentially leading to the discovery of new organic transformations.

The scope of research is therefore confined to its role as a non-clinical, foundational building block in organic synthesis, with a focus on creating new chemical entities for further investigation in applied chemical sciences.

An exploration into the synthesis of this compound reveals a landscape of strategic chemical reactions. This article delves into the synthetic methodologies for this compound and its analogs, focusing on retrosynthetic analysis, direct synthesis, and the preparation of related derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(difluoromethoxy)phenyl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-7(6-8)9(14)4-5-13/h1-3,6,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRBMZZUCRHDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249248
Record name 3-(Difluoromethoxy)-β-oxobenzenepropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677713-03-0
Record name 3-(Difluoromethoxy)-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677713-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethoxy)-β-oxobenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 3 3 Difluoromethoxy Phenyl 3 Oxopropanenitrile

Reactivity of the Active Methylene (B1212753) Group

The methylene group in 3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile is positioned between two electron-withdrawing groups—the carbonyl and the nitrile—which significantly increases the acidity of its protons. This "active methylene" group is a key site for nucleophilic attack and C-C bond formation.

Knoevenagel Condensation Reactions

The active methylene group of this compound readily participates in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine, and involves the nucleophilic addition of the carbanion generated from the active methylene group to the carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. bhu.ac.innih.gov

The general mechanism involves the deprotonation of the active methylene group to form a stabilized carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide and elimination of a water molecule leads to the final condensed product. The reaction is a cornerstone for the synthesis of a variety of substituted alkenes. rsc.orgresearchgate.net

Table 1: Illustrative Knoevenagel Condensation Reactions
Aldehyde/KetoneBase/CatalystSolventProductReference
BenzaldehydePiperidine/Acetic AcidEthanol2-cyano-3-[3-(difluoromethoxy)phenyl]-5-phenylpenta-2,4-dien-1-one nih.gov
4-ChlorobenzaldehydeAmmonium (B1175870) AcetateToluene2-cyano-5-(4-chlorophenyl)-3-[3-(difluoromethoxy)phenyl]penta-2,4-dien-1-one bhu.ac.in
AcetonePyrrolidineMethanol4-cyano-5-[3-(difluoromethoxy)phenyl]-5-methylhex-3-en-2-one wikipedia.org

Alkylation and Acylation Reactions

The nucleophilic character of the carbanion derived from the active methylene group allows for straightforward alkylation and acylation reactions. These reactions are fundamental for introducing new carbon-based substituents at the α-position to the nitrile and carbonyl groups.

Alkylation: In the presence of a suitable base, the active methylene group can be deprotonated to form a nucleophile that readily reacts with alkyl halides in a nucleophilic substitution reaction. researchgate.netgoogle.com This allows for the introduction of various alkyl groups. The choice of base and solvent can influence the efficiency of the reaction.

Acylation: Similarly, the carbanion can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group. researchgate.net This reaction provides a direct route to more complex β-dicarbonyl compounds.

Table 2: Representative Alkylation and Acylation Reactions
ReagentBaseSolventProductReference
Methyl IodideSodium EthoxideEthanol2-cyano-2-methyl-3-[3-(difluoromethoxy)phenyl]propan-1-one researchgate.net
Benzyl BromidePotassium CarbonateAcetone2-benzyl-2-cyano-3-[3-(difluoromethoxy)phenyl]propan-1-one google.com
Acetyl ChloridePyridine (B92270)Dichloromethane2-acetyl-2-cyano-3-[3-(difluoromethoxy)phenyl]propan-1-one researchgate.net

Cyclization Reactions Leading to Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the 1,3-dicarbonyl-like functionality (carbonyl and nitrile) makes it an ideal substrate for cyclocondensation reactions with various dinucleophiles.

Pyrazoles: One of the most significant applications of this compound is in the synthesis of pyrazole (B372694) derivatives. orientjchem.orgorientjchem.org Reaction with hydrazine (B178648) or its derivatives leads to the formation of substituted pyrazoles, which are important scaffolds in medicinal chemistry and agrochemicals. google.comnih.govnih.govhilarispublisher.com The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group, followed by intramolecular cyclization and dehydration.

Pyridines and Pyrimidines: The compound can also be utilized in the synthesis of pyridine and pyrimidine (B1678525) rings. For instance, multicomponent reactions involving an aldehyde and an ammonium source can lead to the formation of substituted pyridines. researchgate.netbaranlab.orgnih.govnih.gov Similarly, reaction with amidines or other suitable N-C-N synthons can afford pyrimidine derivatives.

Table 3: Synthesis of Heterocyclic Systems
ReagentConditionsHeterocyclic ProductReference
Hydrazine HydrateEthanol, Reflux5-[3-(Difluoromethoxy)phenyl]-1H-pyrazol-3-amine orientjchem.orgnih.gov
PhenylhydrazineAcetic Acid, Heat5-[3-(Difluoromethoxy)phenyl]-1-phenyl-1H-pyrazol-3-amine nih.gov
Malononitrile, Benzaldehyde, Ammonium AcetateEthanol, Reflux2-amino-4-[3-(difluoromethoxy)phenyl]-6-phenylpyridine-3,5-dicarbonitrile baranlab.org
GuanidineSodium Ethoxide, Ethanol2-amino-4-[3-(difluoromethoxy)phenyl]pyrimidine-5-carbonitrile chim.it

Transformations Involving the Carbonyl Group

The carbonyl group in this compound is an electrophilic center and is susceptible to attack by various nucleophiles. It can also be transformed into other functional groups.

Nucleophilic Additions and Reductions

The carbonyl group undergoes typical nucleophilic addition reactions. wikipedia.orgmasterorganicchemistry.comyoutube.comstackexchange.comlibretexts.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols after acidic workup.

Reduction: The carbonyl group can be selectively reduced to a hydroxyl group using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction provides access to β-hydroxynitriles, which are valuable chiral building blocks in organic synthesis. The choice of reducing agent can be critical to avoid the reduction of the nitrile group.

Table 4: Nucleophilic Addition and Reduction of the Carbonyl Group
ReagentSolventProductReference
Methylmagnesium BromideDiethyl Ether3-cyano-2-[3-(difluoromethoxy)phenyl]-1-methylethan-1-ol wikipedia.org
Sodium BorohydrideMethanol3-hydroxy-3-[3-(difluoromethoxy)phenyl]propanenitrile masterorganicchemistry.com
PhenylithiumTetrahydrofuran3-cyano-2-[3-(difluoromethoxy)phenyl]-1-phenylethan-1-ol masterorganicchemistry.com

Derivatization to Enol Ethers and Esters

The carbonyl group can be converted into enol ethers and enol esters, which are useful intermediates for further transformations.

Enol Ethers: The formation of enol ethers can be achieved by treating the β-ketonitrile with an alcohol in the presence of an acid catalyst, which proceeds via the formation of a hemiacetal intermediate followed by dehydration. wikipedia.org Alternatively, silyl (B83357) enol ethers can be prepared by reacting the compound with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.orgresearchgate.net These silyl enol ethers are versatile nucleophiles in reactions like the Mukaiyama aldol (B89426) addition. scripps.edu

Enol Esters: Enol esters can be synthesized by reacting the β-ketonitrile with an acyl chloride or anhydride (B1165640) in the presence of a base. nih.gov This reaction proceeds through the enolate intermediate, which then acts as a nucleophile towards the acylating agent.

Table 5: Derivatization to Enol Ethers and Esters
ReagentConditionsProductReference
Trimethylsilyl Chloride, TriethylamineDichloromethane3-[3-(Difluoromethoxy)phenyl]-3-(trimethylsilyloxy)prop-2-enenitrile wikipedia.orgresearchgate.net
Methanol, HCl (catalytic)Reflux3-methoxy-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile wikipedia.org
Acetyl Chloride, PyridineDichloromethane1-cyano-2-[3-(difluoromethoxy)phenyl]vinyl acetate nih.gov

Reactivity of the Nitrile Functionality

The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations, including hydrolysis, amidation, reduction, and cycloaddition reactions.

Hydrolysis and Amidation Pathways

The hydrolysis of nitriles is a well-established transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid and ammonia (B1221849) or an ammonium salt. chemistrysteps.comechemi.com The reaction conditions, particularly the pH, can be controlled to selectively isolate either the amide or the carboxylic acid product. stackexchange.com

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., HCl, H₂SO₄) and heat, the nitrile group is typically hydrolyzed completely to a carboxylic acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid tautomer, which then rearranges to the primary amide. Under forcing acidic conditions, this intermediate amide is subsequently hydrolyzed to the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Treatment with a strong aqueous base, such as sodium hydroxide (B78521), also facilitates hydrolysis. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. chemistrysteps.com Subsequent protonation yields the amide intermediate, which is then hydrolyzed to a carboxylate salt. Acidic workup is required to obtain the free carboxylic acid.

Stopping the reaction at the amide stage requires milder or more controlled conditions. For instance, the use of potassium hydroxide in tert-butyl alcohol has been reported as a simple method for converting nitriles to amides with minimal formation of the carboxylic acid byproduct. acs.org Another approach involves using an alkaline solution of hydrogen peroxide. stackexchange.com

A notable transformation specific to β-ketonitriles involves a tandem reaction. A ruthenium(II) complex has been shown to catalyze the conversion of β-ketonitriles into β-hydroxyamides in water. acs.org This process involves the hydration of the nitrile to an amide, coupled with the transfer hydrogenation of the adjacent ketone to a hydroxyl group, using sodium formate (B1220265) as the hydrogen source. acs.org

Table 1: Summary of Hydrolysis and Amidation Conditions for Nitriles
Reagents and ConditionsPrimary ProductReference
Aqueous Acid (e.g., H₂SO₄, HCl), HeatCarboxylic Acid stackexchange.com
Aqueous Base (e.g., NaOH), Heat, then H₃O⁺Carboxylic Acid chemistrysteps.com
KOH in tert-Butyl AlcoholAmide acs.org
Alkaline H₂O₂Amide stackexchange.com
[RuCl₂(η⁶-p-cymene){P(4-C₆H₄F)₂Cl}], NaCO₂H, H₂O, 80 °Cβ-Hydroxyamide (from β-Ketonitrile) acs.org

Reduction to Amines

The reduction of the nitrile functionality to a primary amine is a fundamental transformation in organic synthesis. For this compound, this reduction must be performed with consideration for the ketone group, which is also susceptible to reduction.

Catalytic Hydrogenation: This is often the most economical method for nitrile reduction. wikipedia.org Catalysts such as Raney nickel, palladium, or platinum are commonly used under a hydrogen atmosphere. wikipedia.org A significant challenge with this method is preventing the formation of secondary and tertiary amines as byproducts, which occurs through the reaction of the intermediate imine with the primary amine product. wikipedia.org The choice of catalyst, solvent, and additives (like ammonia) can help maximize the yield of the primary amine.

Chemical Reduction: Stoichiometric reducing agents offer an alternative with potentially higher selectivity.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines. However, it will also readily reduce the ketone in the target molecule to a secondary alcohol.

Diborane (B₂H₆) or Borane Complexes: Borane is another effective reagent for nitrile reduction. Like LiAlH₄, it will also reduce the ketone.

Selective Reagents: For selective reduction of the nitrile in the presence of a ketone, specific reagents or conditions are required. A reagent system comprising cobalt chloride and a stoichiometric excess of sodium borohydride has been shown to selectively reduce nitrile groups under mild conditions. google.com Similarly, diisopropylaminoborane, catalyzed by lithium borohydride, can reduce nitriles, and has shown selectivity for nitriles over esters, suggesting potential for selectivity over ketones under carefully controlled conditions. nih.govorganic-chemistry.org

Table 2: Common Reagents for Nitrile Reduction
ReagentTypical OutcomeSelectivity ConsiderationsReference
H₂ / Raney Ni, Pd/C, or PtO₂Primary AmineKetone is also reduced. Risk of secondary/tertiary amine formation. wikipedia.org
Lithium Aluminum Hydride (LiAlH₄)Primary AmineKetone is also reduced to an alcohol. wikipedia.org
Diborane (B₂H₆)Primary AmineKetone is also reduced to an alcohol. wikipedia.org
Cobalt Chloride (CoCl₂) + NaBH₄Primary AmineReported to be highly selective for the nitrile group. google.com
Diisopropylaminoborane + cat. LiBH₄Primary AmineCan be selective for nitriles over other functional groups like esters. nih.gov

Cycloaddition Reactions of the Nitrile Moiety

While the nitrile group itself is not a 1,3-dipole, its carbon-nitrogen triple bond makes it an excellent dipolarophile for [3+2] cycloaddition reactions with various 1,3-dipoles. wikipedia.org This reaction is a powerful method for constructing five-membered heterocyclic rings.

Reaction with Nitrile Oxides: The most common cycloaddition involving nitriles is their reaction with in situ generated nitrile oxides (R-C≡N⁺-O⁻) to form 1,2,4-oxadiazoles. However, nitrile oxides react more readily with alkenes and alkynes. beilstein-journals.orgbeilstein-journals.orgchem-station.com The direct reaction with another nitrile requires the nitrile to be a sufficiently reactive dipolarophile.

Reaction with Nitrile Imines: Nitrile imines (R-C≡N⁺-N⁻-R') are reactive 1,3-dipoles that readily undergo cycloaddition with nitriles. This reaction provides a regioselective route to 3,5-disubstituted-1,2,4-triazoles. oup.com The nitrile imines are typically generated in situ from precursors like hydrazonyl halides or tetrazoles. oup.comacs.org

The reactivity of the nitrile in this compound as a dipolarophile would be influenced by the electronic effects of the adjacent acyl group. The electron-withdrawing nature of the carbonyl would decrease the electron density of the nitrile C≡N bond, potentially affecting its reactivity toward different classes of 1,3-dipoles.

Table 3: Examples of [3+2] Cycloaddition Reactions with Nitriles as Dipolarophiles
1,3-DipoleDipolarophileProduct HeterocycleReference
Nitrile Imine (R-C≡N⁺-N⁻-R')Nitrile (R''-C≡N)1,2,4-Triazole oup.com
Nitrile Oxide (R-C≡N⁺-O⁻)Nitrile (R'-C≡N)1,2,4-Oxadiazole researchgate.net
Azide (R-N₃)Nitrile (R'-C≡N)TetrazoleN/A

Reactions on the Difluoromethoxy Phenyl Moiety

The aromatic ring of the compound is substituted with two groups that influence its reactivity toward electrophilic substitution: the 3-oxopropanenitrile (B1221605) group and the difluoromethoxy group.

Electrophilic Aromatic Substitution Reactions

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the phenyl ring is determined by the combined directing effects of the existing substituents.

3-Oxopropanenitrile Group: This group contains a carbonyl directly attached to the ring, making it an acyl-type substituent. Acyl groups are strongly electron-withdrawing through both inductive and resonance effects. They are deactivating toward EAS and are meta-directors . unizin.orgmasterorganicchemistry.com Thus, this group at position 1 directs incoming electrophiles to position 5.

The directing effects of the two substituents are in conflict. The ortho, para-directing difluoromethoxy group activates positions 2, 4, and 6. The meta-directing acyl group deactivates the entire ring but directs to position 5. The resonance donation from the oxygen atom of the -OCHF₂ group is a powerful effect that strongly stabilizes intermediates from attack at its ortho and para positions (positions 2, 4, and 6). Position 2 is sterically hindered by the adjacent acyl group. Therefore, electrophilic attack is most likely to occur at positions 4 and 6 , para and ortho respectively to the difluoromethoxy group. The para position (6) is often favored over the ortho position (4) due to reduced steric hindrance.

Table 4: Directing Effects of Substituents on the Phenyl Ring
PositionSubstituentClassificationDirects To
1-C(O)CH₂CNDeactivating, Meta-Director5
3-OCHF₂Activating, Ortho, Para-Director2, 4, 6
Predicted Major Substitution Site(s)4 and 6

Functionalization and Transformations of the Difluoromethoxy Group

The difluoromethoxy group is generally considered to be a stable functional group, often incorporated into molecules to enhance properties like metabolic stability and lipophilicity. nih.gov Direct chemical transformation of the -OCHF₂ group on an aromatic ring is not common and typically requires harsh conditions.

Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Ring

While specific examples for this compound are not documented, the chemical structure allows for theoretical application of common palladium-catalyzed cross-coupling reactions. The phenyl ring of the compound could potentially undergo functionalization if a suitable leaving group (e.g., a halide or triflate) were present on the ring. Standard cross-coupling reactions such as Suzuki, Heck, and Sonogashira could then be envisaged.

The difluoromethoxy group at the meta-position would exert an electronic effect on the reactivity of the phenyl ring. The difluoromethoxy group is known to be electron-withdrawing, which would influence the oxidative addition step in a palladium-catalyzed cycle.

Hypothetical Palladium-Catalyzed Cross-Coupling Reactions:

Reaction TypeHypothetical ReactantsPotential Product Structure
Suzuki CouplingArylboronic acidBiphenyl derivative
Heck CouplingAlkeneSubstituted alkene derivative
Sonogashira CouplingTerminal alkyneArylalkyne derivative
Buchwald-Hartwig AminationAmineN-aryl derivative

This table is based on theoretical possibilities and not on documented experimental results for this compound.

Stereoselectivity and Regioselectivity in Complex Transformations

Detailed studies on the stereoselectivity and regioselectivity of complex transformations involving this compound are not available. However, the molecule possesses several reactive sites that could lead to regio- and stereochemical considerations in various reactions.

The active methylene group flanked by the carbonyl and cyano groups is a key site for reactivity. Deprotonation of this site would generate a nucleophilic carbanion. Reactions of this carbanion with electrophiles could lead to the formation of a new chiral center, making stereoselectivity a critical aspect.

Potential Reactive Sites and Stereochemical Outcomes:

Reactive SiteType of ReactionPotential for Stereoselectivity/Regioselectivity
Active Methylene GroupAlkylation, Aldol condensation, Michael additionHigh potential for creating a new stereocenter. The facial selectivity would depend on the substrate, reagents, and reaction conditions.
Carbonyl GroupReduction, Grignard reaction, Wittig reactionReduction could create a chiral alcohol. The stereochemical outcome would be influenced by the directing effects of neighboring groups and the choice of reducing agent.
Cyano GroupHydrolysis, ReductionReduction to an amine would not typically introduce a new stereocenter at that position unless the resulting amine is further functionalized.
Phenyl RingElectrophilic Aromatic SubstitutionThe difluoromethoxy group and the oxopropanenitrile substituent would direct incoming electrophiles to specific positions on the ring (regioselectivity).

This table outlines theoretical possibilities for stereoselective and regioselective reactions based on the functional groups present in the molecule.

In the absence of specific experimental data for this compound, this analysis remains speculative and is based on the known reactivity of similar β-ketonitriles and substituted aromatic compounds. Further experimental investigation is required to elucidate the actual chemical behavior of this compound.

Computational and Theoretical Investigations of 3 3 Difluoromethoxy Phenyl 3 Oxopropanenitrile

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational methods, particularly those based on quantum mechanics, can calculate the electronic structure and molecular orbitals, which are fundamental to understanding molecular behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. taylorandfrancis.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.orgpku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This makes the molecule more polarizable and generally indicates higher chemical reactivity and lower kinetic stability. ajchem-a.com For 3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile, the electron-withdrawing nature of the difluoromethoxy, carbonyl, and nitrile groups is expected to lower the energy of the LUMO, potentially making the molecule a good electrophile.

Table 1: Illustrative Frontier Molecular Orbital Properties Note: These values are representative examples for a molecule of this type and are used for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are invaluable for predicting how molecules will interact, particularly in non-covalent interactions and chemical reactions. uni-muenchen.de The MEP map is colored to indicate different regions of electrostatic potential: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netpreprints.org

For this compound, an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group, the nitrogen atom of the nitrile group, and the fluorine atoms of the difluoromethoxy group. These sites represent the most probable locations for interaction with electrophiles or positive centers.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the aromatic ring, indicating these are the electron-deficient regions.

This detailed charge landscape helps in understanding intermolecular interactions and predicting sites of reactivity. wolfram.com

Conformational Analysis and Molecular Dynamics

The three-dimensional shape or conformation of a molecule is crucial to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. cwu.eduutdallas.edu For a flexible molecule like this compound, rotation around single bonds, such as the bond between the phenyl ring and the carbonyl group or the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, gives rise to various conformers.

Computational methods can perform a potential energy scan by systematically rotating a specific dihedral angle and calculating the energy at each step to identify low-energy conformations. nih.gov Molecular Dynamics (MD) simulations offer a more dynamic picture, simulating the movement of atoms and molecules over time. frontiersin.org This allows for the exploration of the conformational landscape and can reveal how the molecule behaves in different environments, such as in various solvents. nih.govresearchgate.net The substitution of fluorine can significantly impact conformational preferences. nih.govmdpi.com

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the molecular mechanism. mit.eduarxiv.orgnih.gov

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). The energy required to reach this state from the reactants is the activation energy (Ea), which determines the reaction rate. sissa.it Computational chemists use algorithms to locate the precise geometry of the transition state on the potential energy surface. nih.gov

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, identifying the rate-determining step (the one with the highest activation energy) and confirming the feasibility of a proposed mechanism.

Table 2: Example Reaction Energy Profile Data Note: This table presents hypothetical data for a proposed reaction involving the title compound to illustrate the output of such a study.

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. sissa.it Computational chemistry is a powerful tool for investigating how catalysts function at a molecular level.

For reactions involving this compound, theoretical studies can model the interaction of the molecule with a potential catalyst. By calculating the energy profile for the catalyzed reaction and comparing it to the uncatalyzed pathway, researchers can quantify the catalyst's effectiveness. These studies can reveal the specific interactions—such as bond formation with the catalyst, stabilization of the transition state, or electronic effects—that are responsible for the catalytic activity. This knowledge is vital for the rational design and optimization of new and more efficient catalysts. sissa.it

Prediction of Spectroscopic Properties for Advanced Structural Insights

Theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, enabling the interpretation of experimental data and the confirmation of molecular structures. Methods like DFT and its time-dependent extension (TD-DFT) are widely used to simulate various types of spectra with a high degree of accuracy. youtube.comdntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, employed within a DFT framework, is a standard and reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. researchgate.net These theoretical shifts provide a basis for assigning peaks in experimental spectra and can help distinguish between different isomers or conformers. While specific computational studies for this compound are not prevalent in published literature, the methodology would follow established protocols.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule's normal modes. DFT calculations can determine these frequencies, which correspond to the energy of molecular vibrations. mdpi.com The resulting computed spectrum, often visualized as a plot of intensity versus wavenumber, can be directly compared to experimental Fourier-transform infrared (FTIR) spectra. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic deficiencies in the theoretical model, improving the alignment with experimental data. youtube.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption properties of a molecule are investigated using TD-DFT. qu.edu.qanih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results include the absorption wavelength (λmax), excitation energies, and oscillator strengths, which correlate to the position and intensity of absorption bands in a UV-Vis spectrum. qu.edu.qa These calculations help to understand the electronic structure, including the nature of frontier molecular orbitals (HOMO and LUMO) involved in the transitions.

The table below illustrates the typical format for presenting such predicted spectroscopic data. Specific calculated values for this compound are not available in the cited literature; the table serves as a structural example.

Spectroscopic Data Type Parameter Predicted Value
¹H NMR Chemical Shift (δ, ppm)[Data Not Available in Literature]
¹³C NMR Chemical Shift (δ, ppm)[Data Not Available in Literature]
IR Spectroscopy Vibrational Frequency (cm⁻¹)[Data Not Available in Literature]
UV-Vis Spectroscopy Absorption Maximum (λmax, nm)[Data Not Available in Literature]

Solvent Effects in Theoretical Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models are essential for understanding these interactions. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used due to their computational efficiency and effectiveness. wikipedia.orguni-muenchen.de

In the PCM approach, the solvent is not treated as individual molecules but as a continuous, polarizable medium characterized by its dielectric constant. wikipedia.orgq-chem.com The solute molecule is placed within a cavity in this continuum, and the electrostatic interactions between the solute and the polarized medium are calculated self-consistently. q-chem.comku.edu This allows for the investigation of how solvents of varying polarities affect the molecule's geometry, electronic structure, and spectroscopic properties.

For this compound, modeling in different solvents would reveal:

Structural Changes: Solvation can induce minor changes in bond lengths and angles.

Electronic Properties: The dipole moment of the molecule is expected to change in response to the solvent's polarity. The energies of the HOMO and LUMO, and thus the HOMO-LUMO energy gap, can also be affected, influencing the molecule's reactivity and electronic transitions.

Spectroscopic Shifts: Solvatochromism, the change in color or spectral position due to the solvent, can be predicted. For instance, TD-DFT calculations combined with PCM can predict whether the UV-Vis absorption maximum will undergo a hypsochromic (blue) or bathochromic (red) shift in a polar solvent compared to a nonpolar one. qu.edu.qanih.gov

The following table demonstrates how the impact of different solvents on key molecular properties would be presented based on computational modeling. Specific calculated values are illustrative.

Property Gas Phase (ε=1) Nonpolar Solvent (e.g., Cyclohexane, ε≈2) Polar Solvent (e.g., DMSO, ε≈47)
Dipole Moment (Debye) [Data Not Available][Data Not Available][Data Not Available]
HOMO Energy (eV) [Data Not Available][Data Not Available][Data Not Available]
LUMO Energy (eV) [Data Not Available][Data Not Available][Data Not Available]
HOMO-LUMO Gap (eV) [Data Not Available][Data Not Available][Data Not Available]
UV-Vis λmax (nm) [Data Not Available][Data Not Available][Data Not Available]

Advanced Spectroscopic and Analytical Characterization of 3 3 Difluoromethoxy Phenyl 3 Oxopropanenitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical structure, connectivity, and stereochemistry of the compound.

Two-dimensional (2D) NMR experiments are powerful for resolving complex spectral overlaps and establishing correlations between different nuclei within the molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY spectra would be expected to show correlations between the adjacent aromatic protons on the phenyl ring. It would also confirm the coupling between the protons of the methylene (B1212753) (-CH₂-) group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edugithub.io This technique is instrumental in assigning the carbon signals corresponding to each protonated carbon atom. For the target molecule, HSQC would show a cross-peak connecting the methylene protons to the methylene carbon and each aromatic proton to its respective carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule. In the case of this compound, HMBC would be crucial for establishing the connectivity between the phenyl ring, the keto group, the methylene group, and the nitrile group. For instance, correlations would be expected from the methylene protons to the carbonyl carbon and the nitrile carbon.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (from ¹H at position)
Phenyl H-2 ~7.8 ~131 C-4, C-6, C=O
Phenyl H-4 ~7.5 ~122 C-2, C-5, C-6
Phenyl H-5 ~7.6 ~126 C-1, C-3, C-4
Phenyl H-6 ~7.7 ~130 C-2, C-4, C=O
Methylene (-CH₂-) ~4.0 ~30 C=O, -CN
Difluoromethoxy (-OCHF₂) ~6.7 (t) ~115 (t) C-3
Phenyl C-1 - ~135 -
Phenyl C-3 - ~150 -
Carbonyl (C=O) - ~190 -

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. ckgas.comwashington.edupitt.edu (t) denotes a triplet splitting pattern.

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, which often leads to simpler, first-order spectra with less peak overlap. thermofisher.comhuji.ac.il

For this compound, the ¹⁹F NMR spectrum would be expected to show a signal for the two equivalent fluorine atoms of the difluoromethoxy (-OCHF₂) group. This signal would appear as a doublet due to coupling with the single proton of the same group (²JHF). The chemical shift of this signal would be characteristic of a difluoromethoxy group attached to an aromatic ring. The coupling constant would provide further structural confirmation.

Table 2: Predicted ¹⁹F NMR Data for this compound

Functional Group Predicted ¹⁹F Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

Note: Chemical shifts are relative to a standard such as CFCl₃. The predicted values are based on data for similar difluoromethoxy-substituted aromatic compounds. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound (C₁₀H₇F₂NO₂), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass.

Table 3: Theoretical Exact Mass for this compound

Molecular Formula Ion Type Theoretical Exact Mass (m/z)
C₁₀H₇F₂NO₂ [M+H]⁺ 212.0521
C₁₀H₇F₂NO₂ [M+Na]⁺ 234.0340

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and then analyze the resulting product ions. unt.edunih.gov The fragmentation pattern provides valuable information about the structure of the molecule. nih.govunito.it

For this compound, the molecular ion would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be expected to show characteristic losses of small neutral molecules and the formation of stable fragment ions.

Key Predicted Fragmentation Pathways:

Loss of the nitrile group: Cleavage of the bond between the methylene and nitrile groups.

Cleavage of the difluoromethoxy group: Fragmentation involving the C-O bond of the ether linkage.

Formation of the aroyl cation: Cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to the formation of a [3-(difluoromethoxy)benzoyl]⁺ cation.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss
212.0521 ([M+H]⁺) 171.0302 CH₂CN
212.0521 ([M+H]⁺) 141.0345 CHF₂O

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. arxiv.orgkurouskilab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific bond types and functional groups. nih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. nih.gov While some vibrations are strong in IR, others may be strong in Raman, providing complementary information.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the nitrile, carbonyl, ether, and aromatic functional groups.

Table 5: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Nitrile (-C≡N) Stretching 2240 - 2260 Medium Strong
Carbonyl (C=O) Stretching 1680 - 1700 Strong Medium
Aromatic C=C Stretching 1580 - 1610, 1450 - 1500 Medium-Strong Strong
Difluoromethoxy (C-F) Stretching 1000 - 1150 Strong Weak
Aryl Ether (Ar-O-C) Asymmetric Stretching 1200 - 1275 Strong Medium

Note: Predicted frequencies are based on typical ranges for the specified functional groups. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a compound such as this compound, single-crystal X-ray diffraction would reveal the spatial arrangement of the difluoromethoxy group relative to the phenyl ring and the conformation of the oxopropanenitrile side chain.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, the intensities of which are recorded by a detector. wikipedia.org The analysis of this diffraction pattern allows for the calculation of an electron density map, from which the positions of the individual atoms can be resolved, ultimately yielding a complete molecular structure. nih.gov While specific crystallographic data for this compound is not publicly available, analysis of structurally similar fluorinated benzamide (B126) derivatives provides insight into typical crystal parameters. eurjchem.com

Table 1: Representative Crystallographic Data for a Structurally Related Fluorinated Aromatic Compound

This table presents data for an analogous compound to illustrate typical crystallographic parameters, as specific data for this compound is not available in the cited literature.

ParameterValue
Empirical FormulaC₁₅H₉FN₂O₃·H₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.094(6)
b (Å)7.248(3)
c (Å)14.517(6)
β (°)105.116(14)
Volume (ų)1431.6(10)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.402
Final R₁ [I > 2σ(I)]0.0537
wR₂ (all data)0.1501
Data sourced from a study on 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate. eurjchem.com

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound, the packing would be dictated by a combination of interactions involving its distinct functional groups: the nitrile, ketone, phenyl ring, and the difluoromethoxy moiety.

The highly electronegative oxygen and nitrogen atoms of the ketone and nitrile groups, respectively, act as hydrogen bond acceptors. This facilitates the formation of weak C-H···O and C-H···N hydrogen bonds, which are often crucial in directing the supramolecular architecture. nih.govnih.gov Furthermore, the fluorine atoms of the difluoromethoxy group can participate in weak C-H···F interactions. The aromatic phenyl ring allows for potential π-π stacking interactions with neighboring molecules. The collective contribution of these varied, relatively weak interactions, including van der Waals forces, determines the final, most thermodynamically stable crystal structure. In related nitrile-containing compounds, molecules are often linked into complex sheets or chains by these types of hydrogen bonds. nih.govnih.gov

For a molecule like this compound, a Hirshfeld analysis would partition the crystal packing into percentage contributions from various interactions. Given the molecular structure, the most significant contributions are expected from H···H, C···H/H···C, O···H/H···O, N···H/H···N, and F···H contacts. Studies on other complex nitriles have shown that H···H contacts, representing van der Waals forces, typically account for the largest portion of the surface area. nih.govnih.gov The C···H/H···C contacts often represent a significant contribution, indicative of C-H···π interactions. The sharp spikes on the fingerprint plots for O···H and N···H contacts are characteristic of stronger, more directional hydrogen bonding interactions. nih.gov

Table 2: Representative Quantitative Contributions of Intermolecular Interactions from Hirshfeld Surface Analysis

This table presents a typical breakdown of interaction percentages for analogous aromatic nitrile compounds to illustrate the quantitative data obtained from Hirshfeld analysis.

Interaction TypePercentage Contribution (%)
H···H28 - 42%
C···H/H···C20 - 28%
O···H/H···O~18%
N···H/H···N10 - 27%
F···H/H···FVariable
C···C~6%
Other Contacts< 5%
Data compiled from representative values for complex organic nitriles. nih.govnih.gov

Advanced Chromatographic Techniques for Separation and Purity Profiling

The separation and assessment of purity for pharmaceutical intermediates and active ingredients like this compound are critical aspects of quality control. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the methods of choice for this purpose. nih.govjapsonline.com These techniques offer high resolution, sensitivity, and reproducibility for the quantitative analysis of the main compound and the detection of any process-related impurities or degradation products.

Reversed-phase chromatography is the most common mode used for the analysis of moderately polar compounds such as this. A non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica, is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. japsonline.com For aromatic compounds, stationary phases like Phenyl-Hexyl can offer complementary selectivity due to unique π-π interactions between the analyte and the phenyl ligands of the stationary phase. labrulez.com

UPLC, which utilizes columns packed with sub-2 µm particles, offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and greater sensitivity, making it ideal for high-throughput purity profiling. japsonline.com Method development often involves optimizing parameters such as mobile phase composition, pH, gradient slope, and column temperature to achieve the best separation of the target compound from all potential impurities. nih.gov Validation of the analytical method is performed according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust. nih.govjapsonline.com

Table 3: Typical HPLC and UPLC Parameters for Purity Profiling of Aromatic Ketones

ParameterHPLCUPLC
Column C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µmCSH™ C18 or Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium (B1175870) Acetate Buffer (pH 5.0)Water with 0.1% Formic Acid or 10mM Ammonium Acetate Buffer (pH 5.0)
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Elution Mode GradientGradient
Flow Rate 1.0 mL/min0.4 - 0.6 mL/min
Column Temperature 30 - 40 °C40 - 50 °C
Injection Volume 10 µL1 - 2 µL
Detection UV-Vis Diode Array Detector (DAD) at 254 nmUV-Vis Photodiode Array (PDA) at 254 nm
Typical Run Time 15 - 30 min2 - 5 min
Parameters are representative examples based on common method development practices for similar compounds. nih.govjapsonline.comlabrulez.com

Applications of 3 3 Difluoromethoxy Phenyl 3 Oxopropanenitrile As a Key Chemical Building Block

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The inherent reactivity of the β-ketonitrile moiety in 3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile makes it an excellent starting point for the construction of a wide array of intricate organic structures. This functional group can readily participate in a variety of chemical transformations, including cyclization, condensation, and addition reactions, allowing for the efficient assembly of heterocyclic compounds and other complex molecular architectures.

β-Ketonitriles are well-established precursors for the synthesis of various heterocyclic systems, which are core components of many pharmaceuticals and agrochemicals. For instance, the reaction of β-ketonitriles with hydrazines is a common and effective method for the preparation of pyrazole (B372694) derivatives. Similarly, condensation with amidines or ureas can lead to the formation of pyrimidine (B1678525) rings. The presence of the 3-(difluoromethoxy)phenyl substituent on this versatile scaffold allows for the introduction of this specific fluorinated group into the final target molecules, potentially imparting desirable biological or material properties.

Table 1: Examples of Heterocyclic Scaffolds Potentially Accessible from this compound

Heterocyclic SystemGeneral Reaction PartnerPotential Application Area
PyrazolesHydrazinesPharmaceuticals, Agrochemicals
PyrimidinesAmidines, Urea, ThioureaPharmaceuticals, Dyes
IsoxazolesHydroxylaminePharmaceuticals
Pyridines1,3-Dicarbonyl compoundsPharmaceuticals, Catalysts

Role in the Development of Novel Fluorinated Scaffolds

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can dramatically alter the physical, chemical, and biological characteristics of a compound. The difluoromethoxy group (OCF₂H) is a particularly interesting fluorinated substituent that can act as a bioisostere for other functional groups, such as a methoxy (B1213986) or a hydroxyl group, while offering distinct electronic and conformational effects.

This compound is a key player in the development of novel fluorinated scaffolds. By utilizing this compound as a starting material, chemists can readily introduce the difluoromethoxy-phenyl moiety into a variety of molecular frameworks. This allows for the systematic exploration of the chemical space around this important fluorinated group and the development of new classes of compounds with potentially enhanced performance.

Research in the area of fluorinated compounds often focuses on creating libraries of molecules with diverse structures to be screened for biological activity or material properties. The reactivity of the β-ketonitrile group in this compound provides a platform for generating such libraries. Through combinatorial chemistry approaches, a wide range of substituents can be introduced at different positions of the molecule, leading to a collection of novel fluorinated scaffolds for further investigation.

Utilization in Materials Science for Functional Property Engineering

The unique electronic properties of the difluoromethoxy group also make this compound an attractive building block for the synthesis of advanced materials. The strong electron-withdrawing nature of the difluoromethoxy group can significantly influence the electronic and photophysical properties of organic molecules, making them suitable for applications in areas such as organic electronics, nonlinear optics, and liquid crystals.

For instance, the incorporation of the 3-(difluoromethoxy)phenyl group into conjugated organic molecules can modulate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical factor in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to fine-tune these electronic properties through the strategic placement of fluorinated substituents is a key advantage in the development of next-generation electronic devices.

Contribution to Sustainable Chemical Synthesis Methodologies

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly chemical processes. This includes the use of safer reagents, milder reaction conditions, and more efficient synthetic routes that minimize waste generation. The synthesis and application of this compound can align with these principles of green chemistry.

The synthesis of β-ketonitriles, including the title compound, can often be achieved through condensation reactions that are atom-economical. Modern synthetic methods are continually being developed to carry out these transformations under more sustainable conditions, for example, by using catalytic amounts of less toxic reagents and employing greener solvent systems.

Conclusion and Future Research Directions

Summary of Current Academic Research on 3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile

Direct academic literature solely focused on this compound is limited. However, a substantial body of research on its core structures—β-ketonitriles and molecules containing the difluoromethoxy group—provides a strong foundation for understanding its potential properties and applications.

β-Ketonitriles are recognized as valuable intermediates in organic synthesis, serving as precursors for a wide array of pharmaceuticals and heterocyclic compounds. rsc.orgthieme-connect.com Their utility in creating anti-cancer, anti-inflammatory, and anti-HIV agents has been extensively documented. rsc.org The difluoromethyl group (CF2H), and by extension the difluoromethoxy group (OCF2H), is a critical component in modern drug design. nih.gov It is known to enhance metabolic stability, improve lipophilicity, and act as a hydrogen bond donor, which can lead to better target affinity and cell membrane permeability. nih.govnih.gov The incorporation of the difluoromethoxy group is a key strategy for developing new drug candidates. mdpi.comresearchgate.netresearchgate.net

Identification of Emerging Research Frontiers in Synthetic Chemistry

The synthesis of β-ketonitriles, such as this compound, is an active area of research. Modern synthetic methods are moving towards more efficient, selective, and environmentally friendly processes.

Recent advancements in the synthesis of β-ketonitriles include:

Palladium-Catalyzed Reactions: A notable method involves the palladium-catalyzed addition of organoboron reagents to dinitriles, which offers high selectivity and tolerance for various functional groups under relatively mild conditions. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN) has emerged as a metal-free approach to synthesize β-ketonitriles, including those with congested quaternary carbon centers. organic-chemistry.orgacs.org

Visible-Light Photoredox Catalysis: This strategy is increasingly used for the synthesis of tri- and difluoromethoxylated compounds, offering a powerful tool for late-stage functionalization of complex molecules. nih.govresearchgate.netresearchgate.net

The development of novel reagents and reactions in organofluorine chemistry is a significant frontier. chinesechemsoc.orgyoutube.commdpi.commdpi.com The creation of new, stable, and easy-to-handle fluorinating agents is crucial for the broader application of compounds like this compound. chinesechemsoc.org

Outlook on Advanced Computational and Analytical Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in the study of fluorinated compounds. nih.gov For a molecule like this compound, computational methods can be employed to:

Predict molecular geometry, electronic properties, and spectroscopic signatures (e.g., NMR shifts). nih.govemerginginvestigators.org

Investigate reaction mechanisms and predict the feasibility of synthetic routes.

Understand and predict the stability of the compound and its potential metabolites. nih.gov

These computational insights can accelerate the research and development process by prioritizing promising synthetic pathways and predicting the properties of new molecules before they are synthesized. The combination of computational analysis with experimental techniques provides a powerful approach to understanding the behavior of novel fluorinated compounds. nih.gov

Prospects for Novel Chemical Transformations and Applications

The β-ketonitrile functional group is a versatile scaffold for a variety of chemical transformations. Research into the reactivity of this group has revealed its potential to be a precursor for numerous heterocyclic systems. rsc.org Novel rearrangements and cyclization reactions of 3-oxoalkanenitriles are continually being explored.

The unique properties conferred by the difluoromethoxy group suggest that this compound could be a valuable building block in several areas:

Medicinal Chemistry: The compound could serve as a key intermediate in the synthesis of novel bioactive molecules. The difluoromethoxy group can enhance the pharmacokinetic profile of drug candidates. mdpi.comresearchgate.netmdpi.com

Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals, and this molecule could be a precursor to new pesticides or herbicides with improved properties. youtube.com

Materials Science: The incorporation of fluorinated moieties can influence the electronic and physical properties of organic materials, opening up possibilities for applications in areas such as organic electronics.

Future research will likely focus on exploring the reactivity of the nitrile and ketone functionalities in this compound to generate libraries of novel compounds for biological screening and materials testing. The asymmetric reduction of the keto group could also lead to chiral building blocks of pharmaceutical importance. nih.gov

Q & A

Q. What are the established synthetic routes for 3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile?

The compound can be synthesized via bromination of 3-(difluoromethoxy)acetophenone followed by cyanation. For example:

Bromination of the acetophenone derivative using Br₂ or N-bromosuccinimide (NBS) to form 2-bromo-1-[3-(difluoromethoxy)phenyl]ethan-1-one.

Cyanation using KCN or NaCN in a polar aprotic solvent (e.g., DMF) to yield the target nitrile .
Key Considerations : Monitor reaction temperature (typically 0–25°C) to avoid side reactions like over-bromination. Purification via column chromatography is recommended .

Q. How do structural features like the difluoromethoxy group influence reactivity?

The difluoromethoxy group (-OCF₂H) introduces steric hindrance and electron-withdrawing effects, altering:

  • Electrophilicity : Enhances the electrophilic character of the carbonyl group in 3-oxopropanenitrile.
  • Metabolic stability : Fluorine atoms reduce susceptibility to oxidative degradation, making the compound more stable in biological assays .
    Comparative studies with methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) analogs show reduced hydrogen-bonding capacity but increased lipophilicity (logP ~2.1) .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : <sup>1</sup>H NMR shows distinct signals for the difluoromethoxy group (δ 6.8–7.2 ppm) and the nitrile proton (absent due to quadrupolar relaxation). <sup>19</sup>F NMR confirms the -OCF₂H moiety (δ -55 to -60 ppm) .
  • IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. How can synthetic efficiency be improved for multi-gram scale production?

Advanced methods include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for cyanation) while maintaining yields >85% .
  • Flow chemistry : Enables continuous production with in-line purification, minimizing intermediates .
    Data Table : Comparison of Traditional vs. Advanced Synthesis
MethodTime (h)Yield (%)Purity (%)
Batch (traditional)127295
Microwave-assisted0.58898
Flow chemistry29097

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

The nitrile group acts as a hydrogen-bond acceptor, while the difluoromethoxy group modulates membrane permeability.

  • Case Study : In voltage-gated sodium channel inhibition assays, the compound showed IC₅₀ = 0.8 µM, outperforming non-fluorinated analogs (IC₅₀ >10 µM). Molecular docking suggests binding to the channel’s hydrophobic pocket via π-π stacking with aromatic residues .
    Experimental Design :

Use HEK293 cells expressing Nav1.7 channels.

Apply voltage-clamp electrophysiology to measure current inhibition.

Validate selectivity via counter-screening against related ion channels (e.g., Kv1.2) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Solubility issues : The compound’s low aqueous solubility (<0.1 mg/mL) may lead to false negatives. Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

Methodological Challenges

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Protecting groups : Temporarily block the nitrile with TMSCl to direct electrophilic substitution to the phenyl ring .
  • Catalytic systems : Pd/Cu-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the aromatic ring without affecting the nitrile .

Q. How to assess environmental and metabolic stability?

  • LC-MS/MS : Track degradation products in simulated gastric fluid (pH 2.0) and liver microsomes.
  • Key Finding : The difluoromethoxy group reduces CYP3A4-mediated oxidation, extending half-life (t₁/₂ = 6.2 hours vs. 1.5 hours for methoxy analogs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.